molecular formula C21H22N2O3 B2412357 2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-50-7

2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2412357
CAS RN: 851404-50-7
M. Wt: 350.418
InChI Key: NSBOTVUDMWCJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives have been widely recognized for their anticorrosive properties. They show considerable effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in materials science for protecting metals and alloys from degradation (Verma, Quraishi, & Ebenso, 2020).

Anticancer and Antimicrobial Applications

Quinoline and benzimidazole compounds have been subjects of clinical trials for treating various illnesses, including cancer and bacterial, fungal infections. Their significance lies in their ability to serve as bases for developing novel bioactive compounds with potentially lesser adverse effects, highlighting their importance in medicinal chemistry and drug design (Salahuddin et al., 2023).

Environmental Impact and Biodegradation

Research has also delved into the environmental presence and impact of compounds like ethyl tertiary-butyl ether (ETBE), which, although not directly related to quinoline, exemplifies the broader category of organic compounds' effects on water and soil. Studies focus on their fate, biodegradation, and potential as emerging contaminants, underlining the importance of understanding chemical interactions in ecosystems (Thornton et al., 2020).

Drug Metabolism and Toxicology

Exploring the metabolism of drugs like saracatinib reveals the formation of reactive intermediates, such as ortho-quinone and iminium, which are crucial for understanding drug safety and efficacy. Identifying these metabolites and their mechanisms is essential for mitigating side effects and improving therapeutic profiles (Attwa et al., 2018).

properties

IUPAC Name

2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-26-19-7-5-4-6-17(19)21(25)22-11-10-16-13-15-9-8-14(2)12-18(15)23-20(16)24/h4-9,12-13H,3,10-11H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBOTVUDMWCJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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